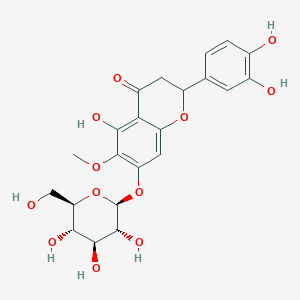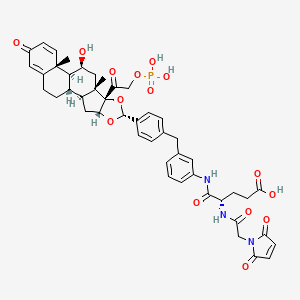
5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside: is a naturally occurring flavonoid compound. It can be isolated from the plant Salvia plebeia R.Br . This compound belongs to the flavonoid class of polyphenolic compounds, which are known for their diverse biological activities and potential health benefits.
Méthodes De Préparation
Industrial Production Methods: Industrial production of 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside typically involves extraction from natural sources such as Salvia plebeia R.Br. The extraction process may include steps like solvent extraction, purification, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid form.
Substitution: Substitution reactions can occur at various positions on the flavonoid ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids .
Applications De Recherche Scientifique
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids in plant extracts.
Biology: In biological research, 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress.
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer activities. It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: In the food and cosmetic industries, the compound is used as a natural antioxidant and preservative due to its ability to scavenge free radicals and prevent oxidative damage .
Mécanisme D'action
The mechanism of action of 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: The compound neutralizes free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by modulating signaling pathways involved in cell growth and survival
Comparaison Avec Des Composés Similaires
3,4’,5,7-Tetrahydroxy-6-methoxyflavone: This compound shares a similar structure but lacks the glucoside moiety.
5,7-Dihydroxy-4’-methoxyflavone (Acacetin): Another flavonoid with similar biological activities but different substitution patterns.
Uniqueness: 5,7,3’,4’-Tetrahydroxy-6-methoxyflavanone-7-glucoside is unique due to its specific combination of hydroxyl and methoxy groups, along with the glucoside moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H24O12 |
|---|---|
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H24O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-4,6,12,15,17,19-20,22-25,27-30H,5,7H2,1H3/t12?,15-,17-,19+,20-,22-/m1/s1 |
Clé InChI |
FXNVAMVSMZPUDG-BNIRWLJWSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)


![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)
![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)


![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)
![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)

![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
